molecular formula C18H25ClN4O2 B14661709 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride CAS No. 41472-74-6

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride

Cat. No.: B14661709
CAS No.: 41472-74-6
M. Wt: 364.9 g/mol
InChI Key: UEMOIKNJCQPRMJ-UHFFFAOYSA-N
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Description

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride is a complex organic compound. It belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]benzimidazole core structure, followed by the introduction of the carboxylic acid group at the 3-position. The diethylaminoethyl and methyl ester groups are then introduced through subsequent reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]benzimidazole core, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced imidazo[1,2-a]benzimidazole compounds, and various substituted analogs.

Scientific Research Applications

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It shows promise as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. The diethylaminoethyl group enhances its ability to penetrate cell membranes, while the imidazo[1,2-a]benzimidazole core interacts with nucleic acids and proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and solubility. The presence of the diethylaminoethyl group is particularly significant, as it improves the compound’s pharmacokinetic properties.

Properties

CAS No.

41472-74-6

Molecular Formula

C18H25ClN4O2

Molecular Weight

364.9 g/mol

IUPAC Name

methyl 4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N4O2.ClH/c1-5-20(6-2)11-12-21-14-9-7-8-10-15(14)22-16(17(23)24-4)13(3)19-18(21)22;/h7-10H,5-6,11-12H2,1-4H3;1H

InChI Key

UEMOIKNJCQPRMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C.Cl

Origin of Product

United States

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